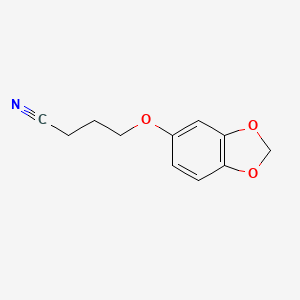

4-(1,3-Benzodioxol-5-yloxy)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Benzodioxol-5-yloxy)butanenitrile is a chemical compound that is used in various life science applications . It has a molecular formula of C11H11NO3 and a molecular weight of 205 .

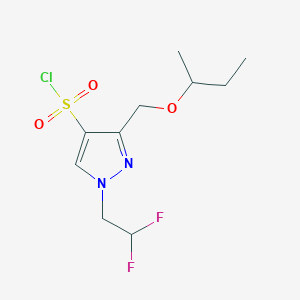

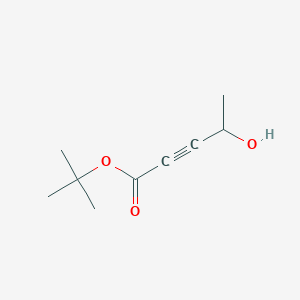

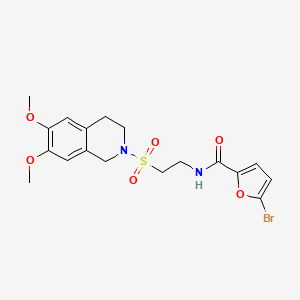

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Further details about its structure are not available from the search results.Scientific Research Applications

Enzymatic Resolution and Synthesis

- Synthesis of GABOB and Carnitine Hydrochloride: Enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, a compound related to 4-(1,3-Benzodioxol-5-yloxy)butanenitrile, was studied for synthesizing optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Development of Endothelin-A Receptor Antagonists

- Endothelin Receptor Antagonists Synthesis: Exploration of the benzodioxole group, a component of this compound, led to the development of potent endothelin (ET) receptor antagonists. The study focused on the contributions of the benzodioxole to binding affinity and receptor subtype selectivity (Tasker et al., 1997).

Photochemical Applications in Polymerization

- Use in Free Radical Polymerization: A derivative of 1,3-benzodioxole was synthesized and tested as a caged one-component Type II photoinitiator for free radical polymerization, showcasing its potential in advanced material synthesis (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Synthesis of Novel Chemical Compounds

- Synthesis of Novel 1,5-Benzothiazepines: The synthesis of new 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus, which is a part of this compound, was achieved, expanding the range of chemical compounds for various applications (Chauhan, Joshi, Singh, & Sachdeva, 2008).

Exploration of Chemical Thermodynamics

- Study of Excess Molar Enthalpies: Research into the thermodynamics of butanenitrile and aromatic hydrocarbons, related to this compound, provides insights into the association between these compounds and their potential applications in chemical processes (Letcher & Naicker, 2000).

Chemical Synthesis for Therapeutic Applications

- Synthesis of Chiral Intermediates: Studies involving the synthesis of chiral building blocks like (S)-(+)-α-Methyl-1,3-benzodioxole-5-ethanol, derived from compounds related to this compound, contribute to the creation of new drug candidates (Easwar & Argade, 2003).

Exploration of Chemical Properties

- Study of Novel Flavolignan Analogues: Research into the reaction of flavones and their thioderivatives with hydroxylamine, which includes 1,3-benzodioxoles, expands the understanding of chemical properties and potential applications of these compounds (Aitmambetov, Khilya, & Kubzheterova, 2005).

Mechanism of Action

Target of Action

The primary target of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It’s likely that the compound interacts with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .

Biochemical Pathways

Given its target, it’s plausible that it impacts pathways involving nitric oxide signaling . Nitric oxide plays a role in various biological processes, including vasodilation, immune response, and neurotransmission.

Result of Action

Given its target, it’s likely that the compound influences processes regulated by nitric oxide, potentially leading to changes in vasodilation, immune response, and neurotransmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .

properties

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10/h3-4,7H,1-2,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDNELCUTMDJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)

![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)

![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)

![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)